3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride
Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a chemical compound with the molecular formula C12H18BNO2 . It is a product of Thermo Scientific Chemicals, originally part of the Acros Organics product portfolio .
Molecular Structure Analysis
The molecular structure of this compound consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a 1,3,2-dioxaborolane ring. This ring is substituted with two methyl groups and an aniline group .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 351.2±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C. It has an enthalpy of vaporization of 59.6±3.0 kJ/mol and a flash point of 166.2±23.2 °C .Scientific Research Applications
Genotoxic Activities of Aniline and its Metabolites
Aniline hydrochloride, a compound related to the chemical structure of interest, has been extensively studied for its genotoxic potential and the carcinogenicity it exhibits in rats' spleens. Research highlights that the carcinogenic effects observed in the spleen of rats treated with aniline hydrochloride are due to chronic high-dose damage to the blood, leading to a massive overload of the spleen with iron, which causes chronic oxidative stress, rather than a direct genotoxic activity (Bomhard & Herbold, 2005).
Synthetic Pathways and Structural Properties
The synthesis of substituted anilines from chloral has been explored, revealing various possible intermediates and products depending on the reaction conditions and the type of anilines involved. This research into the synthetic pathways and structural properties of substituted anilines provides a foundation for understanding how specific chemical structures, possibly including the one , can be synthesized and modified for various applications (Issac & Tierney, 1996).
Environmental Persistence and Toxicity of Dioxin Derivatives
Studies on the environmental persistence and toxicity of dioxin derivatives, like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) and related compounds, shed light on the significant environmental and health impacts these compounds can have. These insights are crucial for understanding the behavior and effects of similarly structured compounds in the environment and organisms (Steenland, Bertazzi, Baccarelli, & Kogevinas, 2004).
Pharmacology and Clinical Potential of Nucleoside Analogues
The pharmacology and clinical potential of acyclic nucleoside phosphonate analogues have been reviewed, highlighting their broad-spectrum antiviral activity. Although not directly related to "3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride," understanding the therapeutic applications and mechanisms of action of structurally complex compounds can provide a framework for exploring potential pharmacological uses of the compound of interest (Naesens, Snoeck, Andrei, Balzarini, Neyts, & De Clercq, 1997).
properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2.ClH/c1-11(2)12(3,4)16-13(15-11)9-6-5-7-10(14)8-9;/h5-8H,14H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYHLNAXOSAGCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657273 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline hydrochloride | |
CAS RN |
850567-51-0 | |
Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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